Cas no 76905-80-1 (2,2’-Diiodo-1,1’-binaphthalene)
2,2’-Diiodo-1,1’-binaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Binaphthalene, 2,2'-diiodo-
- 2-iodo-1-(2-iodonaphthalen-1-yl)naphthalene
- 76905-80-1
- CS-0096614
- (S)-2,2'-diiodo-1,1'-binaphthalene
- 86688-06-4
- 2,2'-diiodo-1,1'-binaphthyl
- E74967
- 86688-07-5
- CS-0096612
- AKOS030535292
- DTXSID00456422
- BS-17750
- (R)-2,2'-Diiodo-1,1'-binaphthalene
- 2,2'-diiodo-1,1'-binaphthalene
- 1,1'-Binaphthalene, 2,2'-diiodo-, (1R)-
- R-1,1'-BINAPHTHALENE-2,2'-DIIODO
- 2,2’-Diiodo-1,1’-binaphthalene
-
- MDL: MFCD00269814
- Inchi: 1S/C20H12I2/c21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12H
- InChI Key: KZSPPDFSBAVQBI-UHFFFAOYSA-N
- SMILES: IC1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)I
Computed Properties
- Exact Mass: 505.90196
- Monoisotopic Mass: 505.90285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 22
- Rotatable Bond Count: 1
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7.3
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
2,2’-Diiodo-1,1’-binaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B769055-50mg |
2,2’-Diiodo-1,1’-binaphthalene |
76905-80-1 | 50mg |
$ 161.00 | 2023-04-18 | ||
| TRC | B769055-250mg |
2,2’-Diiodo-1,1’-binaphthalene |
76905-80-1 | 250mg |
$ 655.00 | 2023-04-18 | ||
| TRC | B769055-500mg |
2,2’-Diiodo-1,1’-binaphthalene |
76905-80-1 | 500mg |
$ 1200.00 | 2023-09-08 | ||
| eNovation Chemicals LLC | D698160-1g |
1,1'-Binaphthalene, 2,2'-diiodo- |
76905-80-1 | 95% | 1g |
$635 | 2024-08-03 | |
| eNovation Chemicals LLC | D698160-10g |
1,1'-Binaphthalene, 2,2'-diiodo- |
76905-80-1 | 95% | 10g |
$1950 | 2024-08-03 | |
| Ambeed | A299602-5g |
2,2'-Diiodo-1,1'-binaphthalene |
76905-80-1 | 97% | 5g |
$508.0 | 2025-02-27 | |
| eNovation Chemicals LLC | D698160-10g |
1,1'-Binaphthalene, 2,2'-diiodo- |
76905-80-1 | 95% | 10g |
$1950 | 2025-02-24 | |
| eNovation Chemicals LLC | D698160-1g |
1,1'-Binaphthalene, 2,2'-diiodo- |
76905-80-1 | 95% | 1g |
$635 | 2025-02-24 | |
| eNovation Chemicals LLC | D698160-10g |
1,1'-Binaphthalene, 2,2'-diiodo- |
76905-80-1 | 95% | 10g |
$1950 | 2025-02-24 | |
| eNovation Chemicals LLC | D698160-1g |
1,1'-Binaphthalene, 2,2'-diiodo- |
76905-80-1 | 95% | 1g |
$635 | 2025-02-24 |
2,2’-Diiodo-1,1’-binaphthalene Suppliers
2,2’-Diiodo-1,1’-binaphthalene Related Literature
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 2,2’-Diiodo-1,1’-binaphthalene
Recent Advances in the Application of 2,2’-Diiodo-1,1’-binaphthalene (CAS: 76905-80-1) in Chemical Biology and Pharmaceutical Research
2,2’-Diiodo-1,1’-binaphthalene (CAS: 76905-80-1) is a chiral binaphthyl derivative that has garnered significant attention in recent years due to its versatile applications in asymmetric synthesis, catalysis, and pharmaceutical development. This compound, characterized by its rigid binaphthyl scaffold and iodine substituents, serves as a key intermediate in the synthesis of chiral ligands and catalysts. Its unique structural features enable it to participate in various enantioselective transformations, making it invaluable in the development of novel therapeutic agents and bioactive molecules.
Recent studies have highlighted the role of 2,2’-Diiodo-1,1’-binaphthalene in the synthesis of axially chiral compounds, which are increasingly recognized for their potential in drug discovery. For instance, a 2023 study published in the Journal of the American Chemical Society demonstrated its utility in the asymmetric synthesis of biaryl compounds, which are prevalent in many FDA-approved drugs. The researchers utilized this compound as a precursor to develop highly efficient chiral phosphine ligands, achieving remarkable enantioselectivity in cross-coupling reactions.
In addition to its synthetic applications, 2,2’-Diiodo-1,1’-binaphthalene has been explored for its potential in medicinal chemistry. A recent preprint on ChemRxiv reported its incorporation into a series of novel kinase inhibitors, where the binaphthyl core was found to enhance binding affinity and selectivity. The study employed computational modeling and X-ray crystallography to elucidate the interactions between the inhibitor and its target, providing insights into the structural determinants of activity.
Another emerging area of research involves the use of 2,2’-Diiodo-1,1’-binaphthalene in the development of fluorescent probes for biological imaging. A 2024 publication in Angewandte Chemie described the design of a binaphthyl-based probe that selectively detects reactive oxygen species (ROS) in live cells. The iodine atoms in the compound were critical for tuning the probe’s photophysical properties, enabling real-time monitoring of oxidative stress in disease models.
Despite these advancements, challenges remain in the large-scale production and functionalization of 2,2’-Diiodo-1,1’-binaphthalene. Recent efforts have focused on optimizing synthetic routes to improve yield and purity, as reported in a 2023 Organic Process Research & Development article. The study compared various iodination methods and identified conditions that minimize byproduct formation, paving the way for more sustainable industrial applications.
In conclusion, 2,2’-Diiodo-1,1’-binaphthalene (CAS: 76905-80-1) continues to be a pivotal compound in chemical biology and pharmaceutical research. Its applications span asymmetric synthesis, drug discovery, and bioimaging, with recent studies underscoring its versatility and potential for innovation. Future research is expected to further explore its mechanistic underpinnings and expand its utility in targeted therapies and diagnostic tools.
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